molecular formula C10H11NO2 B3183202 (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate CAS No. 745784-07-0

(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate

Cat. No. B3183202
M. Wt: 177.2 g/mol
InChI Key: YNWCQMWZIOMQOP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” is a chemical compound. However, there is limited information available about this specific compound. It is related to other compounds such as 3-Methoxyphenyl isothiocyanate1 and 4-Methoxyphenethyl isocyanate2, which have more readily available information.



Synthesis Analysis

The synthesis of “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” is not explicitly detailed in the available resources. However, related compounds such as 3-Methoxyphenethylamine3 and 3-(4-Methoxyphenyl)propionic acid4 have been synthesized and studied.



Molecular Structure Analysis

The molecular structure of “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” is not directly available. However, related compounds like 3-Methoxyphenethylamine3 and 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-5 have their molecular structures available.



Chemical Reactions Analysis

The specific chemical reactions involving “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” are not detailed in the available resources. However, related compounds such as 3-Methoxyphenethylamine3 and 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-5 have been involved in various chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” are not directly available. However, related compounds like 3-Methoxyphenethylamine3 and 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-5 have their physical and chemical properties available.


Scientific Research Applications

Synthesis and Applications in Polymer Technology

(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate serves as a critical intermediate in the synthesis of various polyurethane materials. Polyurethanes are a broad class of polymers used extensively in the manufacturing of flexible foams, rigid foams, elastomers, and coatings. The unique reactivity of isocyanate groups with polyols or polyamines forms urethane or urea linkages, respectively, leading to materials with diverse properties. Notably, non-isocyanate polyurethanes have been developed to address health and environmental concerns associated with traditional isocyanate-based materials. These novel materials are synthesized using multicyclic carbonates and amines, offering a safer and more sustainable alternative without compromising on the desirable properties of polyurethanes such as chemical resistance, wear resistance, and versatility in applications ranging from automotive interiors to medical devices (Rokicki, Parzuchowski, & Mazurek, 2015).

Catalysis and Chemical Transformations

Isocyanates, including (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate, play a vital role in catalysis, particularly in cross-coupling reactions essential for creating complex organic compounds. The unique chemical reactivity of isocyanates facilitates the formation of C-C and C-X bonds, enabling the synthesis of a wide range of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. Bidentate diphosphine ligands in palladium-catalyzed reactions have shown significant improvements in the efficiency of these transformations, underscoring the importance of isocyanates in modern synthetic chemistry (Birkholz, Freixa, & van Leeuwen, 2009).

Environmental and Health Safety Research

Despite the vast applications of isocyanates in industrial and scientific research, there is a growing concern regarding their potential health hazards, particularly in occupational settings where exposure to isocyanates can lead to respiratory issues and skin sensitization. Research focusing on the mechanisms of action and exposure levels has been critical in developing safety guidelines and regulations to protect workers. Studies have explored the chemistry, reactivity, and potential risks associated with isocyanate exposure, leading to improved industrial hygiene practices and the development of less toxic alternatives (Nakashima, Takeshita, & Morimoto, 2002).

Safety And Hazards

The safety and hazards associated with “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” are not explicitly detailed in the available resources. However, related compounds such as 4-Methoxyphenethyl isocyanate2 have safety and hazard information available.


Future Directions

The future directions for the study of “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” are not explicitly detailed in the available resources. However, related compounds such as 3-Methoxyphenyl isothiocyanate1 and 4-Methoxyphenethyl isocyanate2 continue to be studied for their potential applications and effects.


Please note that the information provided is based on the available resources and may not be fully comprehensive or completely accurate for “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate”. Further research and studies would be needed to provide a more complete analysis.


properties

IUPAC Name

1-[(1R)-1-isocyanatoethyl]-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCQMWZIOMQOP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate
Reactant of Route 3
Reactant of Route 3
(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate
Reactant of Route 4
Reactant of Route 4
(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate
Reactant of Route 5
Reactant of Route 5
(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate
Reactant of Route 6
Reactant of Route 6
(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.